3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid
Description
3-(5-Methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid is a β-keto acid derivative featuring a chromen (benzopyran) core substituted with methoxy (-OCH₃) and geminal dimethyl (-C(CH₃)₂) groups at positions 5 and 2, respectively. The β-keto acid moiety (-COCH₂COOH) at position 8 confers unique reactivity, enabling participation in condensation, esterification, and nucleophilic addition reactions.
Properties
IUPAC Name |
3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(2)7-6-10-12(19-3)5-4-9(14(10)20-15)11(16)8-13(17)18/h4-7H,8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXBOSSCMLZGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)CC(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346063 | |
| Record name | Ursinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30265-59-9 | |
| Record name | Ursinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid can be synthesized through various methods, including solvent-assisted grinding and nanotechnology-based approaches . One common method involves the extraction of ursinoic acid from plant sources using techniques such as supercritical-fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) . These methods require careful consideration of parameters like temperature, pressure, and solvent toxicity to optimize yield and purity .
Industrial Production Methods: In industrial settings, ursinoic acid is often produced through large-scale extraction from plant materials. The use of green and simple solvent-assisted grinding methods has been explored to improve the solubility and bioavailability of ursinoic acid . Additionally, nanotechnology-based formulations, such as micelles, liposomes, and nanoparticles, have been developed to enhance the compound’s bioactivity and targeting ability .
Chemical Reactions Analysis
Types of Reactions: 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often facilitated by common reagents and conditions, such as cytochrome P450 enzymes for oxidation and reduction processes .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes
Reduction: Hydrogenation using metal catalysts
Substitution: Alkylation and acylation reactions using alkyl halides and acyl chlorides
Major Products Formed: The major products formed from these reactions include various derivatives of ursinoic acid, such as esters, amides, and oxadiazole quinolones . These derivatives often exhibit enhanced potency, bioavailability, and water solubility .
Scientific Research Applications
3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing bioactive derivatives with improved pharmacological properties .
Biology:
- Investigated for its role in modulating cellular functions, including metabolism, apoptosis, and inflammation .
Medicine:
- Exhibits anticancer, antidiabetic, and cardiovascular health benefits .
- Potential therapeutic agent for treating metabolic diseases, such as obesity, insulin resistance, and hyperlipidemia .
Industry:
Mechanism of Action
3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid exerts its effects through various molecular targets and pathways. It interacts with multiple cell signaling networks, including the MAPK and COX-2 pathways, to inhibit tumor progression and induce apoptosis . Additionally, it modulates the activity of insulin-like growth factor-1 (IGF-1) and muscle-specific proteins, promoting muscle repair and growth . The compound’s antioxidant and anti-inflammatory properties are attributed to its ability to elevate levels of antioxidant enzymes and reduce oxidative stress .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Aromatic Core Influence: The chromen ring in the target compound provides a fused oxygen-containing heterocycle, distinct from quinoline (nitrogen-containing) or methoxyphenyl (simple aromatic) systems.
- Substituent Effects: The geminal dimethyl group at position 2 of the chromen ring introduces steric hindrance, which may restrict rotational freedom or block certain reaction sites compared to less-substituted analogs like the quinolinyl derivative .
- Functional Group Reactivity : The free β-keto acid group in the target compound contrasts with the methyl ester in , which exhibits lower acute toxicity (rat oral LD₅₀: 3536–3969 mg/kg) but may require hydrolysis for bioactivity .
Biological Activity
3-(5-Methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16O5
- Molecular Weight : 276.29 g/mol
- CAS Number : 30265-59-9
Antioxidant Activity
Research indicates that compounds with chromenyl structures often exhibit significant antioxidant properties. The presence of the methoxy group in 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid enhances its electron-donating ability, potentially leading to increased scavenging of free radicals.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. For instance, derivatives of similar chromenyl compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways such as PI3K/AKT/mTOR, which are critical in cancer cell survival and proliferation .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds within the chromene family have been reported to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .
Case Studies and Research Findings
-
Cell Line Studies :
- In vitro studies demonstrated that 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid inhibited the growth of several cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The compound was found to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins .
- Mechanistic Insights :
- Antioxidant Capacity Assessment :
Data Tables
Q & A
Q. What are the recommended synthetic routes for 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of chromen-8-yl precursors with β-keto acid derivatives. Key steps include:
- Chromene Core Formation : Use Claisen-Schmidt or Pechmann condensation to construct the 2,2-dimethyl-2H-chromene scaffold under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Propanoic Acid Functionalization : Introduce the 3-oxopropanoic acid moiety via nucleophilic substitution or ester hydrolysis. Optimize temperature (60–100°C) and solvent polarity (e.g., ethanol or DCM) to enhance yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the chromene ring and propanoic acid chain. Look for characteristic shifts: methoxy (~δ 3.8 ppm), chromene olefinic protons (δ 5.5–6.5 ppm), and carbonyl groups (δ 170–200 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₈O₅: 290.1154) and fragmentation patterns .
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for ketone and acid groups) and chromene C-O-C vibrations (~1250 cm⁻¹) .
Q. What are the key considerations for selecting purification methods post-synthesis?
- Methodological Answer :
- Polarity : Use solvent systems (e.g., ethyl acetate/hexane) compatible with the compound’s solubility. Adjust ratios to improve separation in column chromatography .
- Thermal Stability : If the compound decomposes at high temperatures, avoid distillation; opt for low-temperature recrystallization .
- Acidic Groups : Ion-exchange chromatography may enhance purity for the propanoic acid moiety .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the α,β-unsaturated ketone in the chromene ring is prone to nucleophilic attack, which DFT can quantify via electron density maps .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction pathways in polar vs. non-polar solvents .
- Transition State Analysis : Use QM/MM methods to model reaction barriers for ester hydrolysis or Michael additions .
Q. What strategies resolve contradictions between theoretical and experimental data on its molecular geometry?
- Methodological Answer :
- X-ray Crystallography : Resolve discrepancies in bond lengths/angles by obtaining single-crystal data. Compare with DFT-optimized geometries to validate computational models .
- Dynamic NMR : Investigate conformational flexibility (e.g., rotation of the methoxy group) that may cause mismatches between static DFT predictions and experimental observations .
- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity and IR for functional group orientation) to reconcile conflicting data .
Q. How to design assays to evaluate its pharmacokinetic properties while addressing stability issues?
- Methodological Answer :
- In Vitro Stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using HPLC to monitor hydrolysis of the ester or acid groups .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess binding affinity, which impacts bioavailability .
- Metabolic Pathways : Employ liver microsome assays (e.g., human CYP450 isoforms) to identify major metabolites via LC-MS/MS .
Q. What mechanistic insights explain unexpected byproducts in its synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FT-IR or TLC to detect intermediates (e.g., enol tautomers) that may lead to side products like dimerized chromene derivatives .
- Acid Catalysis : Excess acid in condensation steps can protonate the chromene oxygen, triggering ring-opening reactions. Optimize stoichiometry and pH .
- Oxidative Byproducts : Trace metal impurities (e.g., Fe³⁺) may oxidize the methoxy group; introduce chelating agents (EDTA) or inert atmospheres (N₂) to suppress this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
